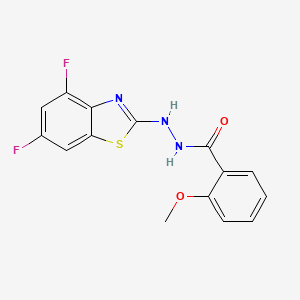

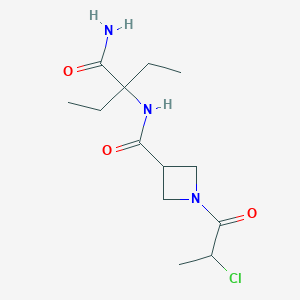

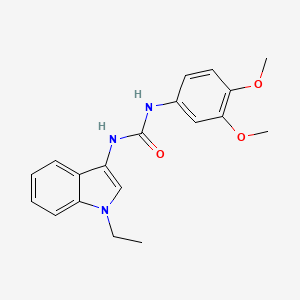

4-(2,5-二氧代吡咯烷-1-基)-N-(4-(萘-1-基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzamide derivatives and their complexes has been a subject of research due to their potential biological activities. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride, leading to cyclization and the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. Subsequent coordination with copper(II) ions resulted in the formation of copper(II) complexes with significant cytotoxicity against certain human cancer cell lines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic methods, including IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction was employed to determine the crystal structures, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles. In the case of the copper(II) complexes, a stable planar geometry around the central ion was observed due to the coordination of two monodentate ligands and two chloride anions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are notable for their one-pot nature and the use of copper(II) chloride as an oxidizing agent, which facilitates the cyclization process. The formation of the copper(II) complexes is a key step that imparts significant cytotoxic properties to the compounds, as evidenced by their activity against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. The benzamide derivatives did not exhibit cytotoxic activity, whereas their oxidized forms and the resulting copper(II) complexes showed significant cytotoxicity. This suggests that the chemical modifications and the formation of the complexes play a crucial role in determining the biological activity of these compounds. The complexes, in particular, demonstrated smaller IC50 values, indicating a higher potency against the MDA-MB-231 and LNCap cell lines .

In another study, compounds with a naphthalimide moiety connected to benzoic acid chloride were synthesized and characterized. These compounds displayed luminescence in both DMF solution and solid state, and their aggregation-enhanced emission (AEE) behavior was influenced by the polarity of the solvents. They also exhibited mechanochromic properties and a multi-stimuli response, which could be rationalized by Density Functional Theory calculations .

A different approach involved the synthesis of aromatic polyamides using a novel aromatic dicarboxylic acid monomer derived from 1,5-dihydroxynaphthalene. These polyamides were soluble in polar solvents and could form transparent, flexible films. They were thermally stable up to 450°C and exhibited glass transitions in the range of 183–259°C .

Lastly, the synthesis of novel bicyclic systems containing a 1,2,4-oxadiazole ring was achieved through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The biological activity of these compounds was predicted using a PASS prediction .

科学研究应用

合成与表征

- 研究表明,合成了包括4-(萘-2-基)噻唑-2-基衍生物在内的一系列杂环化合物。这些化合物使用各种光谱技术进行表征,突出了它们在科学应用中的潜力。一项研究重点关注5-芳基-4-(1H-苯并[d]咪唑-2-基)-1-(4-(萘-2-基)噻唑-2-基)吡咯烷-2-酮衍生物的合成及其抗菌和抗真菌活性的评估。另一项研究深入探讨了噻唑基吡唑啉衍生物的合成,探索了它们的抗菌和抗增殖特性 (Patel & Patel, 2015) (Mansour 等,2020)。

光电子能谱和发光特性

- 发现具有萘和噻唑衍生物的化合物在DMF溶液和固态中都具有发光特性。它们在水性DMF溶液中形成具有增强发射的纳米聚集体,表现出多刺激响应特性。此类化合物对于开发具有特定光学性质的材料可能具有重要意义 (Srivastava 等,2017)。

光环化和荧光特性

- 对某些萘-1-基衍生物的光环化的研究揭示了苯并[h]-萘并[1,2-f]喹唑啉等复杂结构的合成。这些化合物表现出有趣的发光特性,表明在需要特定荧光特性的领域中具有潜在应用 (Wei 等,2016)。

CB1 大麻素受体相互作用

- 已经研究了含有萘-1-基和噻唑-2-基的化合物与其与CB1大麻素受体的相互作用,深入了解了控制结合亲和力的结构和构象方面。这项研究对于理解受体-配体相互作用至关重要,并且可以为针对特定受体的化合物的设计提供信息 (Shim 等,2002)。

属性

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3S/c28-21-12-13-22(29)27(21)17-10-8-16(9-11-17)23(30)26-24-25-20(14-31-24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEAGFMTDYKNTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2552531.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)

![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)